molecular formula C16H21N5O B2398021 1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine CAS No. 1351810-19-9

1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine

Cat. No.: B2398021
CAS No.: 1351810-19-9
M. Wt: 299.378
InChI Key: DXFLEQLIQQLYRA-UHFFFAOYSA-N
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Description

1-{[1-(3,5-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine (CAS Number 1351810-19-9) is a chemical compound with a molecular formula of C16H21N5O and a molecular weight of 299.37 g/mol . This piperidine-based compound features a 1,2,3-triazole ring system connected to a 3,5-dimethylphenyl group, a structure often explored in medicinal chemistry and drug discovery research. The specific research applications for this compound are an area of active investigation. Compounds with similar piperidine and triazole motifs are frequently studied for their potential biological activities and as key intermediates in organic synthesis . Furthermore, research into related cationic amphiphilic structures has shown their significance in studying lysosomal function, including mechanisms like the inhibition of lysosomal phospholipase A2 (PLA2G15), which is a known cellular target for certain classes of drugs and is a critical area in understanding drug-induced phospholipidosis . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, adhering to all applicable laboratory safety standards.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-[1-(3,5-dimethylphenyl)triazol-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-11-7-12(2)9-14(8-11)21-10-15(18-19-21)16(22)20-5-3-13(17)4-6-20/h7-10,13H,3-6,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFLEQLIQQLYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction.

    Formation of the Piperidine Ring: This can be synthesized through an intramolecular cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency and yield, as well as employing continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, while the piperidine ring can engage in hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Structure Key Substituents Molecular Weight Key Applications References
1-{[1-(3,5-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine Triazole-piperidine hybrid 3,5-Dimethylphenyl, carbonyl ~332.37 g/mol Kinase inhibition, antiviral research
1-([1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl)piperidin-4-amine Triazole-piperidine hybrid 4-Methylphenyl, carbonyl ~318.36 g/mol Kinase modulation
1-[(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine Pyrazole-piperidine hybrid Cyclopropyl, methyl-pyrazole ~230.34 g/mol CNS-targeting agents
1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine Pyrazole derivative 4-Chlorobenzyl, dimethyl-pyrazole ~265.75 g/mol Antimicrobial agents
1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine Pyrazole derivative 4-Fluorobenzyl, dimethyl-pyrazole ~249.29 g/mol Antifungal research

Biological Activity

1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine (CAS Number: 1351810-19-9) is a compound characterized by a unique structure that includes a triazole ring and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C16H21N5OC_{16}H_{21}N_5O, with a molecular weight of 299.38 g/mol. The chemical structure features a piperidine ring connected to a carbonyl group linked to a triazole derivative, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC16H21N5O
Molecular Weight299.38 g/mol
CAS Number1351810-19-9
Purity>90%

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The specific compound under discussion has been evaluated for its effectiveness against several pathogens, demonstrating promising results in inhibiting bacterial growth at micromolar concentrations.

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. In vitro assays have revealed that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The mechanism of action may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that play crucial roles in disease progression. For example, it has shown potential as an inhibitor of certain kinases involved in cancer signaling pathways. This inhibition could lead to reduced proliferation of cancer cells and enhanced efficacy when used in combination with other therapeutic agents.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazole derivatives, including the compound . The results indicated that it exhibited significant activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µM.

Study 2: Anticancer Potential

In another investigation reported in Cancer Research, the compound was tested against breast cancer cell lines. It was found to induce apoptosis in MCF-7 cells at concentrations above 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death.

Q & A

What are the recommended synthetic routes for 1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine, and how can reaction conditions be optimized for yield?

Level: Basic
Methodological Answer:
The synthesis involves multi-step organic reactions:

Triazole Formation: Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. For regioselectivity, ensure precise stoichiometry of azide (e.g., 3,5-dimethylphenyl azide) and alkyne precursors .

Coupling Reaction: Link the triazole moiety to the piperidine-4-amine via a carbonyl group. Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM under nitrogen atmosphere to minimize hydrolysis .

Optimization:

  • Temperature: Maintain 0–5°C during coupling to prevent side reactions.
  • Catalyst: Use 10 mol% Cu(I) for CuAAC to enhance yield (>85%) .
  • Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
    Validate purity via HPLC (>95%) and characterize intermediates with 1H^1H-NMR and LC-MS .

Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., triazole protons at δ 7.8–8.2 ppm; piperidine CH2_2 at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion ([M+H]+^+) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Confirm carbonyl stretch (~1650–1700 cm1^{-1}) and triazole C-N vibrations (~1450 cm1^{-1}) .
  • X-ray Crystallography: Resolve ambiguous stereochemistry or regiochemistry in crystalline derivatives .

How can researchers resolve contradictions in structure-activity relationship (SAR) data for piperidin-4-amine derivatives targeting neurological receptors?

Level: Advanced
Methodological Answer:

  • Enantiomer Separation: Use chiral HPLC or diastereomeric salt formation to isolate enantiomers. Test each enantiomer’s binding affinity (e.g., for dopamine transporter [DAT]) to identify active conformers .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to compare binding modes of conflicting analogs. Validate with MD simulations to assess stability in receptor pockets .
  • Mutagenesis Studies: Introduce point mutations in target receptors (e.g., SERT) to identify critical residues for ligand interaction .

What kinetic mechanisms are involved in the oxidation of piperidin-4-amine derivatives under alkaline conditions?

Level: Advanced
Methodological Answer:

  • Reaction Setup: Use Ru(III)-catalyzed permanganate oxidation in alkaline media. Monitor absorbance at 525 nm (MnO4_4^- decay) via UV-Vis spectroscopy .
  • Kinetic Analysis:
    • Pseudo-first-order conditions with excess substrate.
    • Calculate activation parameters (ΔH‡, ΔS‡) via Eyring plot from rate constants at 298–318 K .
  • Mechanistic Insight: The rate-determining step involves substrate-Ru(III)-MnO4_4^- ternary complex formation, followed by electron transfer and N-dealkylation .

What in vitro assays are appropriate for initial screening of this compound’s bioactivity?

Level: Basic
Methodological Answer:

  • Enzyme Inhibition: Test against acetylcholinesterase (Ellman’s method) or kinase targets (e.g., EGFR via ADP-Glo™ assay) .
  • Receptor Binding: Radioligand displacement assays for monoamine transporters (DAT/SERT/NET) using [3H^3H]WIN 35,428 or [3H^3H]citalopram .
  • Cytotoxicity: MTT assay in leukemia (e.g., K562) or solid tumor cell lines (IC50_{50} determination) .

How does the introduction of electron-withdrawing groups on the triazole ring affect the compound’s pharmacokinetic properties?

Level: Advanced
Methodological Answer:

  • Lipophilicity: Measure LogP via shake-flask method. Electron-withdrawing groups (e.g., -CF3_3) reduce LogP, enhancing aqueous solubility .
  • Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. LC-MS/MS quantifies parent compound depletion .
  • Permeability: Caco-2 cell monolayer assay to predict blood-brain barrier penetration, critical for CNS-targeted derivatives .

What computational methods are employed to predict the binding modes of this compound with biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Use Glide (Schrödinger) or GOLD to dock into DAT homology models. Prioritize poses with lowest RMSD to crystallized ligands (e.g., cocaine analog) .
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (FMOs) to identify reactive sites for oxidation or hydrogen bonding .
  • 3D-QSAR: Build CoMFA/CoMSIA models using antileukemic activity data from triazine analogs to guide substituent optimization .

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